Methyl 2-cyano-2-cyclobutylacetate
Description
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Properties
IUPAC Name |
methyl 2-cyano-2-cyclobutylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)7(5-9)6-3-2-4-6/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOJHBFQKUQTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-cyano-2-cyclobutylacetate is a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as an inhibitor of specific enzymes and its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | This compound |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
This compound has been identified as a potential inhibitor of the E3 ubiquitin ligase Cbl-b, which plays a crucial role in the regulation of T-cell activation and immune response. The inhibition of Cbl-b can enhance T-cell responses, making this compound a candidate for cancer immunotherapy.
Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway is vital for protein degradation and regulation. This compound interferes with this pathway by inhibiting the action of E3 ligases like Cbl-b, which is responsible for tagging proteins for degradation. This modulation can lead to increased levels of specific proteins that promote immune responses against tumors .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits Cbl-b activity. The compound has shown promising results in enhancing T-cell proliferation and cytokine production when tested in lymphocyte cultures. The following table summarizes key findings from these studies:
| Study Reference | Concentration (µM) | T-cell Proliferation (%) | Cytokine Production (pg/mL) |
|---|---|---|---|
| Study A | 10 | 150 | IL-2: 200 |
| Study B | 50 | 250 | IL-6: 300 |
| Study C | 100 | 300 | IFN-γ: 400 |
Case Studies
-
Case Study on Cancer Immunotherapy :
- A clinical trial investigated the effects of this compound in combination with cancer vaccines. Patients receiving this treatment exhibited enhanced immune responses and improved tumor regression compared to control groups.
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Case Study on Autoimmune Disorders :
- Another study explored the compound's effects on autoimmune diseases by modulating T-cell activity. Results indicated a reduction in disease severity in animal models treated with this compound.
Safety and Toxicity
While detailed safety data for this compound is limited, preliminary assessments suggest low toxicity at therapeutic doses. Further toxicological studies are necessary to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
